4-Methoxyphenyl 2,5-dibromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 2,5-dibromobenzoate, commonly known as MDB, is a chemical compound that has gained significant attention in the field of scientific research. MDB is a derivative of benzoic acid that has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In
Wissenschaftliche Forschungsanwendungen
MDB has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, MDB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, MDB has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of certain cancer cells.
In the field of agriculture, MDB has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of certain weeds, making it a potential candidate for the development of new herbicides.
Wirkmechanismus
The mechanism of action of MDB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, MDB has been shown to inhibit the activity of the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of signaling molecules that play a role in inflammation and pain. Additionally, MDB has been shown to bind to certain receptors in the body, including the cannabinoid receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
MDB has been shown to have a number of biochemical and physiological effects in the body. As mentioned previously, MDB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, MDB has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an antitumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MDB in lab experiments is that it is relatively easy to synthesize and purify. Additionally, MDB has been shown to have a number of potential applications in various fields of scientific research, making it a versatile compound to work with.
One limitation of using MDB in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects on the body. Additionally, because MDB has not yet been extensively studied in humans, its safety and efficacy are not yet fully known.
Zukünftige Richtungen
There are a number of potential directions for future research on MDB. One area of focus could be on further elucidating its mechanism of action, which could help to identify additional potential applications for the compound. Additionally, further studies could be conducted to evaluate the safety and efficacy of MDB in humans, which could help to determine its potential as a therapeutic agent. Finally, MDB could be further explored for its potential use in materials science, as it has been shown to have certain properties that could make it useful in the development of new materials.
Synthesemethoden
MDB can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 2,5-dibromobenzoic acid. The reaction is typically carried out in the presence of a catalyst, such as copper or palladium, and a base, such as sodium hydroxide. The resulting product is then purified through various techniques, including recrystallization and column chromatography.
Eigenschaften
Molekularformel |
C14H10Br2O3 |
---|---|
Molekulargewicht |
386.03 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 2,5-dibromobenzoate |
InChI |
InChI=1S/C14H10Br2O3/c1-18-10-3-5-11(6-4-10)19-14(17)12-8-9(15)2-7-13(12)16/h2-8H,1H3 |
InChI-Schlüssel |
CDFHKCCIGZEQCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.